Cyclodecanone, 2-mercapto-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclodecanone, 2-mercapto- is an organic compound with the molecular formula C10H18OS. It contains a cyclodecanone ring with a mercapto (thiol) group attached to the second carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclodecanone, 2-mercapto- can be synthesized through several methods. One common method involves the reaction of cyclodecanone with thiourea in the presence of a base, followed by hydrolysis to yield the desired product . Another method involves the reaction of cyclodecanone with hydrogen sulfide in the presence of a catalyst .
Industrial Production Methods
Industrial production of cyclodecanone, 2-mercapto- typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclodecanone, 2-mercapto- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in cyclodecanone can be reduced to form alcohols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, thioesters
Wissenschaftliche Forschungsanwendungen
Cyclodecanone, 2-mercapto- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of macrocyclic compounds and supramolecular chemistry.
Biology: Studied for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Industry: Used in the synthesis of polymers and as a precursor for the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of cyclodecanone, 2-mercapto- involves its interaction with various molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the compound can act as a reducing agent, scavenging reactive oxygen species and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclodecanone: Lacks the mercapto group, making it less reactive in certain chemical reactions.
Cyclododecanone: Contains a larger ring structure, leading to different chemical properties and reactivity.
2-Mercaptoethanol: Contains a shorter carbon chain and is commonly used as a reducing agent in biochemical applications.
Uniqueness
Cyclodecanone, 2-mercapto- is unique due to the presence of both a cyclodecanone ring and a mercapto group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
381224-15-3 |
---|---|
Molekularformel |
C10H18OS |
Molekulargewicht |
186.32 g/mol |
IUPAC-Name |
2-sulfanylcyclodecan-1-one |
InChI |
InChI=1S/C10H18OS/c11-9-7-5-3-1-2-4-6-8-10(9)12/h10,12H,1-8H2 |
InChI-Schlüssel |
UOXYCZBLTLAQBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCC(=O)C(CCC1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.